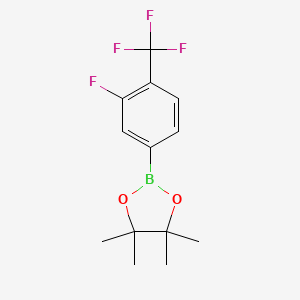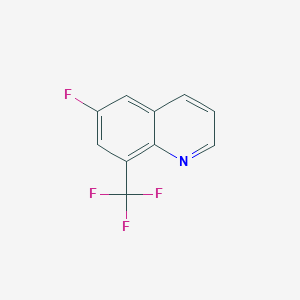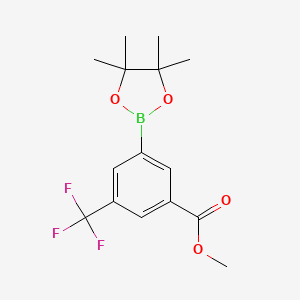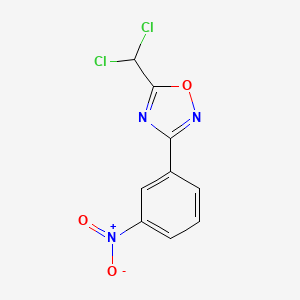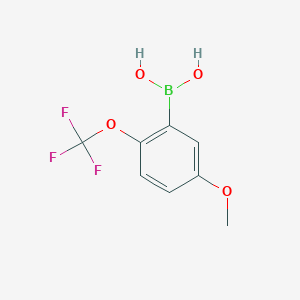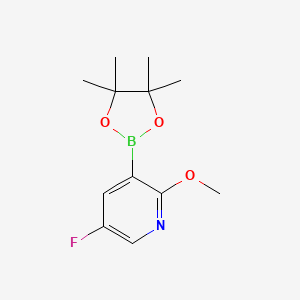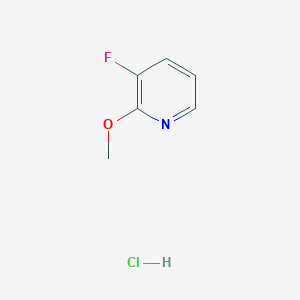
2-Chloro-4-isopropyl-5-methylpyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-isopropyl-5-methylpyrimidine is C8H11ClN2. The SMILES string representation is ClC1=NC=C©C(C©C)=N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-isopropyl-5-methylpyrimidine include a molecular weight of 170.64 g/mol. It is a solid compound .Applications De Recherche Scientifique
Medicinal Chemistry
2-Chloro-4-isopropyl-5-methylpyrimidine is a compound that is part of the diazine family, which includes pyridazine, pyrimidine, and pyrazine . These compounds are found in nature and are used in a wide range of pharmacological applications .
Application
Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. However, the synthesis of these compounds often involves various chemical reactions and the use of different reagents .
Results or Outcomes
The results or outcomes of using these compounds can vary widely depending on the specific application. For example, some diazines have been found to be effective in treating certain types of cancer, while others have been used as antimicrobial agents .
Synthetic Methods
2-Chloro-4-isopropyl-5-methylpyrimidine can be synthesized from 6-hydroxy-2-isopropyl-4-methylpyrimidine using POCl3 .
Application
This synthetic method is used to prepare 2-Chloro-4-isopropyl-5-methylpyrimidine, which can then be used in further chemical reactions .
Methods of Application
6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) is added to a 100mL flask, followed by the addition of POCl3 (15 mL). The mixture is stirred at 70 °C for 2 h. The residuary POCl3 is distilled out and the residue is redissolved in EtOAC (200 mL) .
Results or Outcomes
The result of this procedure is the synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine .
Antifungal Activities
2-Chloro-4-isopropyl-5-methylpyrimidine can be used to synthesize novel pyrimidine derivatives with antifungal activities .
Application
These novel pyrimidine derivatives have been evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
Methods of Application
The synthesis of these compounds involves the reaction of 6-hydroxy-2-isopropyl-4-methylpyrimidine with 2-chloro-5-(chloromethyl)pyridine in the presence of NaH and TBAB .
Results or Outcomes
The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
Pharmacologically Active Decorated Six-Membered Heterocycles
2-Chloro-4-isopropyl-5-methylpyrimidine can be used in the synthesis of pharmacologically active decorated six-membered heterocycles .
Application
These six-membered heterocycles have a wide range of pharmacological activities .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific pharmacological activity being targeted .
Results or Outcomes
The results or outcomes of using these compounds can vary widely depending on the specific application .
Synthesis of Novel Pyrimidine Derivatives
2-Chloro-4-isopropyl-5-methylpyrimidine can be used to synthesize novel pyrimidine derivatives .
Safety And Hazards
The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFEWDDNILWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropyl-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



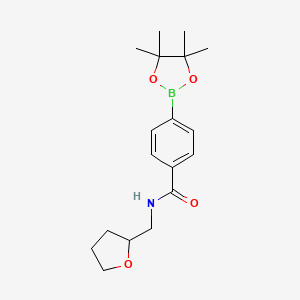
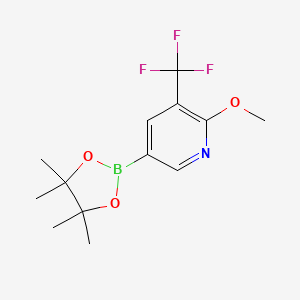
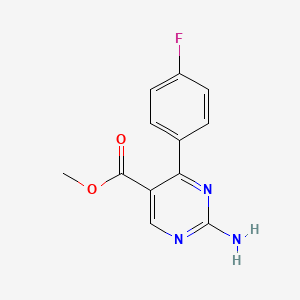
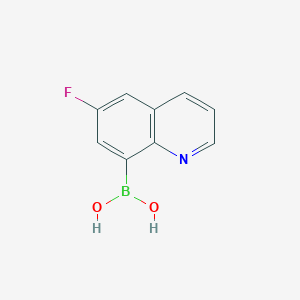
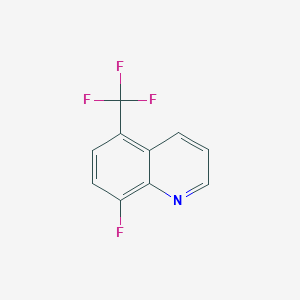
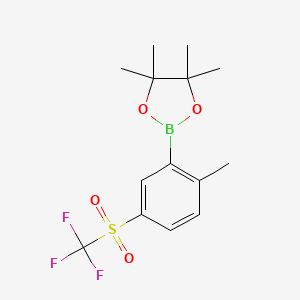
![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
